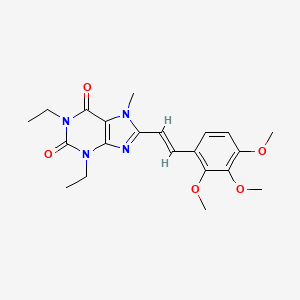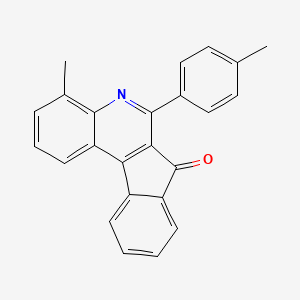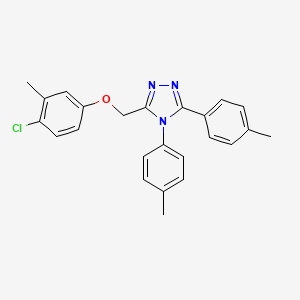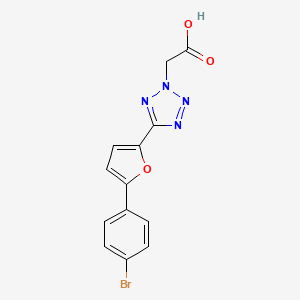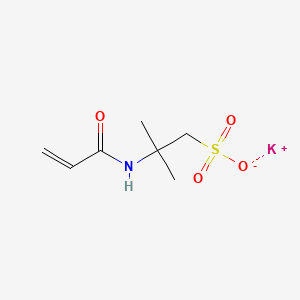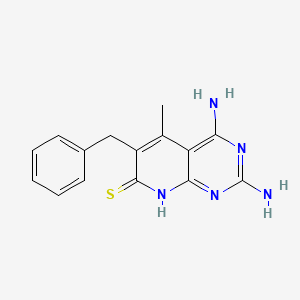
2,4,8-Trihydroxy-1-tetralone, trans-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- typically involves the hydroxylation of tetralone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained at around 0-25°C to ensure selective hydroxylation .
Industrial Production Methods
Industrial production of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . Catalysts such as palladium or platinum may be employed to enhance the efficiency of the hydroxylation process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,8-Trihydroxy-1-tetralone, trans-(-)- undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated tetralone derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,8-Trihydroxy-1-tetralone, trans-(-)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, modulating their activity . Additionally, the compound may interact with cellular pathways involved in oxidative stress, thereby exerting its antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,8-Trihydroxy-1-tetralone, cis-: A stereoisomer with different spatial arrangement of hydroxyl groups.
1-Tetralone: A related compound lacking the hydroxyl groups.
2-Tetralone: Another derivative with a different substitution pattern.
Uniqueness
2,4,8-Trihydroxy-1-tetralone, trans-(-)- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its trans-configuration allows for specific interactions with molecular targets, differentiating it from its cis-isomer and other tetralone derivatives .
Eigenschaften
CAS-Nummer |
330477-81-1 |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(2S,4S)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8-/m0/s1 |
InChI-Schlüssel |
FHAMKLIXDLEUPK-YUMQZZPRSA-N |
Isomerische SMILES |
C1[C@@H](C2=C(C(=CC=C2)O)C(=O)[C@H]1O)O |
Kanonische SMILES |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


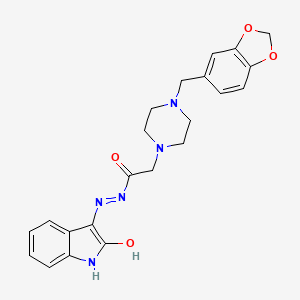

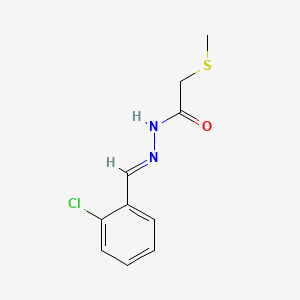
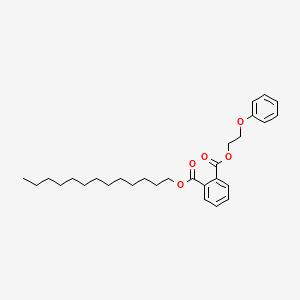
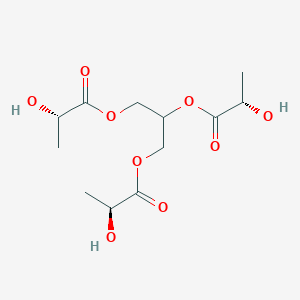
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)

